

# ZK-200775: A Technical Guide for the Study of Excitotoxicity

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## Compound of Interest

Compound Name: *Fanapanel*

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## Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1][2][3][4] The  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory synaptic transmission and is a key player in the excitotoxic cascade.[4][5] ZK-200775 (also known as **Fanapanel** or MPQX) is a potent and selective competitive antagonist of the AMPA/kainate receptor, developed for its neuroprotective potential in conditions associated with excitotoxicity.[6][7][8] This technical guide provides an in-depth overview of ZK-200775, its mechanism of action, and its application in the study of excitotoxicity, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

## Core Mechanism of Action

ZK-200775 is a quinoxalinedione derivative that competitively blocks the binding of glutamate to AMPA and kainate receptors.[6][9] By preventing the activation of these receptors, ZK-200775 inhibits the excessive influx of cations, particularly  $\text{Na}^+$  and  $\text{Ca}^{2+}$ , into neurons. This action is critical in mitigating the downstream pathological events of the excitotoxic cascade, which include mitochondrial dysfunction, activation of cell death pathways, and ultimately,

neuronal apoptosis and necrosis.[4][5] A key advantage of ZK-200775 is its high selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors, which were the initial focus of anti-excitotoxic drug development but were often associated with significant side effects.[6][7][8]

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile and neuroprotective efficacy of ZK-200775.

Table 1: Receptor Binding and Functional Antagonist Activity of ZK-200775

Assay Type	Target/Agonist	Parameter	Value	Reference
Receptor Binding (rat cortical membranes)				
3H-AMPA	Ki	120 nM	[6][9]	
3H-CNQX	Ki	32 nM	[6][9]	
3H-Kainate	Ki	2.5 $\mu$ M	[6]	
3H-CPP (NMDA site)	Ki	2.8 $\mu$ M	[6]	
3H-TCP (NMDA channel)	Ki	11 $\mu$ M	[6]	
3H-Dichlorokynurenate (NMDA glycine site)	Ki	2.8 $\mu$ M	[6]	
3H-Glycine (NMDA glycine site)	Ki	5.15 $\mu$ M	[6]	
Functional Assays				
Evoked Potentials (rat cingulate cortex slices)	Quisqualate	Ki	3.2 nM	[6][10]
Kainate	Ki	100 nM	[6][10]	
NMDA	Ki	8.5 $\mu$ M	[6][10]	
Spreading Depression (chicken retina)	Quisqualate	IC50	200 nM	[10]

Kainate	IC50	76 nM	[10]	
NMDA	IC50	13 μM	[10]	
Glycine	IC50	18 μM	[10]	
Electrophysiology (rat hippocampal neurons)	AMPA-induced current (peak)	IC50	21 nM	[6]
AMPA-induced current (plateau)	IC50	90 nM	[6]	
Kainate-induced current	IC50	27 nM	[6]	
NMDA-induced current	IC50	40 μM	[6]	

Table 2: In Vivo Neuroprotective Efficacy of ZK-200775 in Models of Excitotoxicity

Model	Species	Treatment Paradigm	Outcome Measure	Efficacy	Reference
Focal Cerebral Ischemia (Permanent MCAO)	Mouse	10 mg/kg/h i.v. for 6h (immediate)	Infarct Volume Reduction	34%	<a href="#">[6]</a>
Rat	3 mg/kg/h i.v. for 6h (immediate)	Infarct Volume Reduction	24%	<a href="#">[6]</a>	
Rat	10 mg/kg/h i.v. for 6h (immediate)	Infarct Volume Reduction	29%	<a href="#">[6]</a>	
Rat	3 mg/kg/h i.v. for 6h (delayed 1, 2, 4, or 5h)	Infarct Volume Reduction	20-30%	<a href="#">[6]</a>	
Focal Cerebral Ischemia (Transient MCAO with Reperfusion)	Rat	0.1 mg/kg/h i.v. for 6h (at reperfusion)	Infarct Volume Reduction	45%	<a href="#">[6]</a>
Rat	0.1 mg/kg/h i.v. for 6h (2h post-reperfusion)	Infarct Volume Reduction	44%	<a href="#">[6]</a>	
Traumatic Brain Injury	Rat	0.3 mg/kg/h i.v. for 6h (1h post-trauma)	Cortical Damage Volume Reduction	41%	<a href="#">[6]</a>
Rat	3 mg/kg/h i.v. for 6h (1h)	Hippocampal CA3 Neuron	37%	<a href="#">[6]</a>	

post-trauma)      Loss  
Reduction

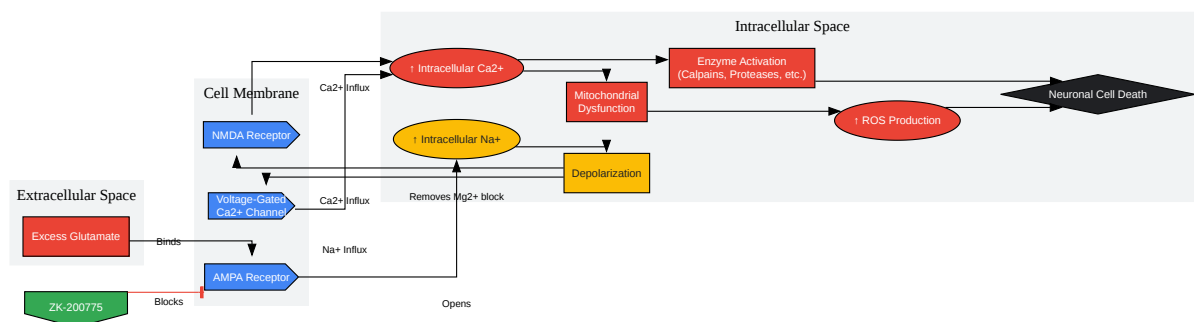
### Table 3: In Vivo Pharmacological Profile of ZK-200775 in Rodents

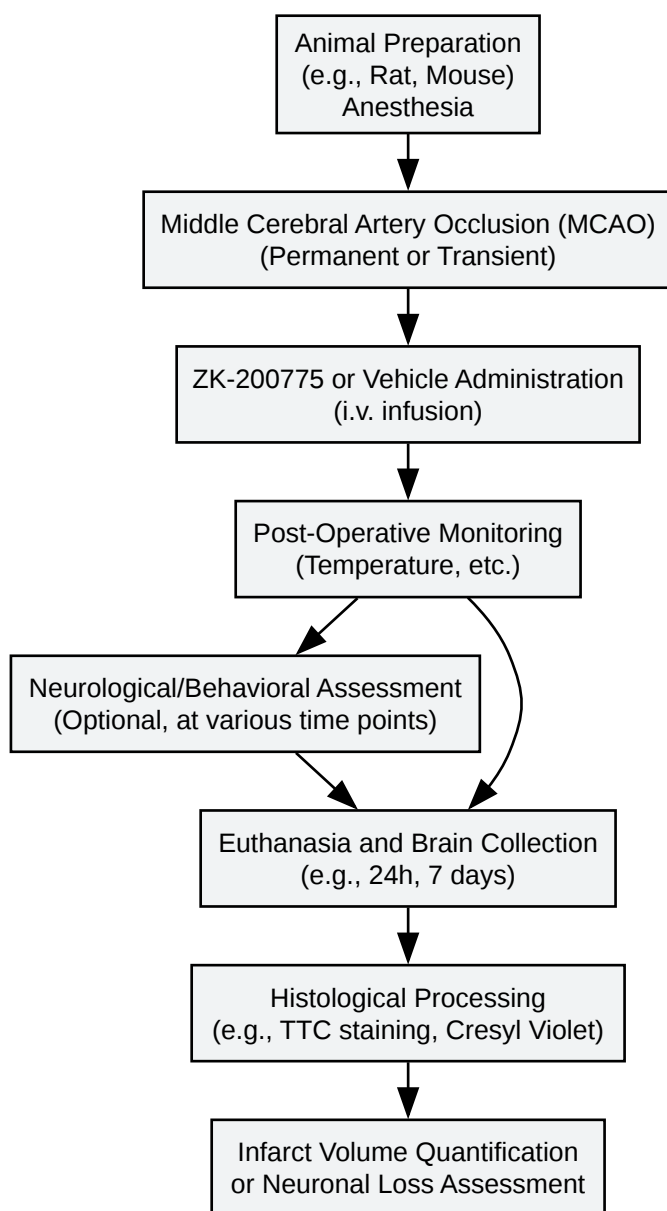
Test	Species	Parameter	Value (mg/kg, i.v.)	Reference
Anticonvulsant Activity	Mouse	AMPA-induced seizures	THRD50: 2.9	[6]
Mouse	Kainate-induced seizures	THRD50: 1.6	[6]	
Mouse	NMDA-induced seizures	THRD50: 24.1	[6]	
Motor Coordination	Mouse	Rotating Rod	ED50: 14.6	[6]
Muscle Relaxation	Genetically Spastic Rat	Reduced Muscle Tone	10 and 30	[6]
Anxiolytic Activity	Mouse	Four-Plate Test	0.3-3 (i.p.)	[6]
Exploratory Activity	Mouse	Reduction in Activity	ED50: 14.2	[6]

# Signaling Pathways and Experimental Workflows

## AMPA Receptor-Mediated Excitotoxicity Signaling Pathway

The following diagram illustrates the central role of AMPA receptors in the excitotoxic cascade and the point of intervention for ZK-200775.





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